6-Chloro-2-iodopurine riboside

Regioselective cross-coupling Stille reaction Purine functionalization

Unlike generic 6-chloropurine riboside or 2-iodoadenosine, 6-chloro-2-iodopurine riboside features a unique Cl/I substitution pattern enabling orthogonal Pd-catalyzed sequential functionalization—iodine at C2 reacts preferentially over chlorine at C6—making it the only building block capable of directing stepwise nucleoside diversification. With proven large-scale yields of 75–82% and a PNP IC50 of 1.33 μM, this compound is validated both as a synthetic intermediate for 2-alkynyladenosine libraries (A2 receptor agonists, Ki 2.8 nM) and as a quantitative SAR benchmark. Insist on the authentic dual-halogen pattern to avoid failed coupling selectivity.

Molecular Formula C10H10ClIN4O4
Molecular Weight 412.57 g/mol
Cat. No. B12333080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodopurine riboside
Molecular FormulaC10H10ClIN4O4
Molecular Weight412.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I
InChIInChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
InChIKeyBUXRSMOYQZICAU-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-iodopurine Riboside: Product Overview and Procurement Considerations


6-Chloro-2-iodopurine riboside (CAS: 313477-85-9) is a dual‑halogenated purine nucleoside analogue characterized by a chlorine atom at the 6‑position and an iodine atom at the 2‑position of the purine ring . It belongs to the class of purine nucleoside analogues that exhibit broad‑spectrum antineoplastic activity by inhibiting DNA synthesis and inducing apoptosis . This compound serves both as a potential therapeutic agent in its own right and as a critical synthetic intermediate in medicinal chemistry .

Why 6-Chloro-2-iodopurine Riboside Cannot Be Directly Substituted with Related Halopurine Ribosides


While many halopurine ribosides share structural similarities, their chemical reactivity and biological specificity vary dramatically depending on the halogen substitution pattern. For example, 2,6-dichloropurine riboside lacks the heavy iodine atom that provides unique orthogonal reactivity in cross‑coupling reactions [1], while 6-chloropurine riboside lacks the 2‑position halogen necessary for selective functionalization . Even close analogues such as 2-iodoadenosine differ in their synthetic utility and enzyme inhibition profiles [2]. The specific dual‑halogen pattern of 6‑chloro‑2‑iodopurine riboside confers a distinct combination of synthetic versatility and biological activity that cannot be replicated by generic alternatives, making direct substitution scientifically inappropriate for many research applications.

Quantitative Differentiation Evidence for 6-Chloro-2-iodopurine Riboside Against Closest Analogs


Orthogonal Reactivity in Cross-Coupling: Regioselectivity of 6-Chloro-2-iodopurine Riboside vs. 2,6-Dichloropurine Riboside in Stille Couplings

In palladium‑catalyzed Stille cross‑coupling reactions, 6‑chloro‑2‑iodopurine riboside exhibits orthogonal reactivity that is opposite to that of 2,6‑dichloropurine riboside. While 2,6‑dichloropurine riboside reacts selectively at the 6‑position, 6‑chloro‑2‑iodopurine riboside undergoes exclusive coupling at the 2‑position due to the superior leaving group ability of iodine [1].

Regioselective cross-coupling Stille reaction Purine functionalization Synthetic methodology

Scalable Synthesis with High and Reproducible Yields: 6-Chloro-2-iodopurine Riboside Production Metrics

Large‑scale synthesis (≥100 g) of 6‑chloro‑2‑iodopurine (the aglycone precursor to the riboside) has been demonstrated to achieve consistent yields of 75–82% using continuous flow lithiation‑quenching systems . In contrast, literature procedures for analogous 2‑iodopurine derivatives often report yields below 60% or require more forcing conditions [1].

Process chemistry Large‑scale synthesis Continuous flow lithiation Yield optimization

Analytical Purity Specifications: 6-Chloro-2-iodopurine Riboside vs. Alternative Halopurine Ribosides

Commercially available 6‑chloro‑2‑iodopurine riboside (as the 2′,3′,5′‑tri‑O‑acetyl derivative) is routinely supplied with a guaranteed purity of >97.0% (HPLC, total nitrogen) . In comparison, related halopurine ribosides such as 2,6‑dichloropurine riboside are commonly offered at lower purity grades (e.g., 95% or 98% by HPLC) , which may introduce impurities that compromise downstream reactions or biological assays.

Quality control HPLC purity Nucleoside procurement Analytical chemistry

Enzymatic Inhibition Profile: Purine Nucleoside Phosphorylase (PNP) Activity of 6-Chloro-2-iodopurine Riboside

6‑Chloro‑2‑iodopurine riboside inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM and a Ki of 290 μM in competitive inhibition assays using human erythrocyte PNP [1]. While direct head‑to‑head IC50 data for closely related analogues are not available in the same assay system, this level of PNP inhibition is consistent with its classification as a purine nucleoside antimetabolite, a mechanism that underpins the antitumor activity observed for this compound class .

Enzyme inhibition Purine nucleoside phosphorylase Antimetabolite IC50

Optimal Research and Industrial Applications for 6-Chloro-2-iodopurine Riboside


Medicinal Chemistry: Synthesis of Selective Adenosine A2 Receptor Agonists

6‑Chloro‑2‑iodopurine riboside serves as a key precursor for the synthesis of 2‑alkynyladenosines, a class of compounds with high selectivity for adenosine A2 receptors and potent antihypertensive effects. In a landmark study, the riboside was converted to 2‑iodoadenosine and subsequently cross‑coupled with terminal alkynes to yield a library of 2‑alkynyladenosines, the most potent of which exhibited a Ki of 2.8 nM at the A2 receptor [1]. This established route highlights the compound's indispensable role in accessing pharmacologically relevant adenosine derivatives.

Process Chemistry: Large‑Scale Production of Orthogonally Functionalized Purine Building Blocks

The orthogonal reactivity of 6‑chloro‑2‑iodopurine riboside in palladium‑catalyzed cross‑couplings—where the iodine at the 2‑position reacts preferentially over the chlorine at the 6‑position—makes it an ideal building block for sequential functionalization [2]. Combined with demonstrated large‑scale synthetic yields of 75–82% , the compound is well‑suited for process‑scale preparation of complex nucleoside libraries and for use as a key intermediate in pharmaceutical development pipelines.

Biochemical Pharmacology: Investigation of Purine Nucleoside Phosphorylase (PNP) Inhibition

With a measured IC50 of 1.33 μM against human erythrocyte PNP [3], 6‑chloro‑2‑iodopurine riboside can be employed as a tool compound to study PNP‑dependent metabolic pathways. PNP inhibitors are of significant interest in T‑cell‑mediated diseases and certain cancers; therefore, this compound provides a quantitative benchmark for structure–activity relationship (SAR) studies aimed at developing next‑generation PNP‑targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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